molecular formula C23H24ClN3O2S B6516272 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899927-54-9

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6516272
CAS No.: 899927-54-9
M. Wt: 442.0 g/mol
InChI Key: XCHAEKTZHKZYCY-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring:

  • A 1,4-diazaspiro[4.5]deca-1,3-diene core, which introduces conformational rigidity.
  • A sulfanyl (-S-) linker connecting the spiro system to an acetamide moiety.
  • An N-(4-methoxyphenyl) group, providing electron-donating methoxy functionality that may enhance solubility and modulate receptor binding.

The spiro system likely arises from cyclization reactions involving diamines or similar precursors.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c1-29-19-11-9-18(10-12-19)25-20(28)15-30-22-21(16-5-7-17(24)8-6-16)26-23(27-22)13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHAEKTZHKZYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3OSC_{22}H_{22}ClN_3OS, with a molecular weight of approximately 429.9 g/mol. The structure features a spirocyclic system combined with multiple aromatic rings, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Formation of the spirocyclic core : Utilizing chlorinating agents and thiolating agents.
  • Introduction of functional groups : Employing various catalysts to enhance yield and purity.

The following table summarizes the synthesis steps:

StepDescription
1Preparation of the spirocyclic core
2Introduction of chlorophenyl and methoxyphenyl groups
3Purification and characterization using NMR and IR spectroscopy

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activity is essential for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structural features allow it to interact selectively with cancer cell receptors, modulating their activity.

Case Studies

  • Antimicrobial Screening : A study assessed the antibacterial efficacy of several synthesized analogs of this compound against common pathogens. Results indicated that certain derivatives showed IC50 values below 50 µM, demonstrating significant potency .
  • Enzyme Inhibition Assays : In another research effort, the compound was tested for AChE inhibition using a modified Ellman’s assay. Results showed a dose-dependent inhibition pattern, with a notable percentage inhibition at concentrations around 50 µM .
  • Anticancer Activity : In vitro studies conducted on various cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations ranging from 10 to 100 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding to Enzymes : The compound's structural features facilitate binding to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Its unique spirocyclic structure allows selective interaction with receptors implicated in various diseases.

Comparison with Similar Compounds

Compared to simpler analogs such as chlorophenylacetamides, this compound's complex structure provides enhanced pharmacological properties due to:

  • Increased binding affinity for biological targets.
  • Greater stability and bioavailability in physiological conditions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name & Source Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-methoxyphenyl C₂₂H₂₂ClN₃O₂S 456.0 g/mol Methoxy group enhances solubility; spiro core reduces conformational flexibility.
Analog 1 () 3,4-dimethylphenyl C₂₃H₂₄ClN₃O₂S 470.0 g/mol Methyl groups increase lipophilicity (logP ~4.0) but reduce polarity.
Analog 2 () 4-bromophenyl C₂₀H₂₀BrClN₄OS 515.8 g/mol Bromine substitution enhances molecular weight and halogen-bonding potential.
N-(4-methoxyphenyl)acetamide () 2-aminophenylsulfanyl C₁₅H₁₅N₂O₂S 287.4 g/mol Simpler structure with amino group enabling hydrogen bonding.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing 4-chlorophenyl (electron-withdrawing) or 3,4-dimethylphenyl (moderately electron-donating). These differences influence electronic distribution, solubility, and receptor interactions.
  • Halogen Effects: Bromine in Analog 2 increases molecular weight and polarizability, which may enhance target affinity but reduce metabolic stability .

Crystallographic and Stability Data

  • Crystal Packing: and emphasize the role of N–H···O and C–H···O hydrogen bonds in stabilizing acetamide derivatives . The target compound’s spiro system may adopt a unique crystal lattice, influencing dissolution rates.
  • Thermal Stability: Methyl and methoxy groups () generally enhance thermal stability compared to halogenated analogs due to reduced electron-withdrawing effects.

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